Benzene, 1,1'-ethylidenebis[2,4-dinitro-

Descripción

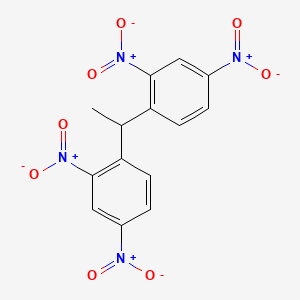

Benzene, 1,1'-ethylidenebis[2,4-dinitro- (systematic IUPAC name) is a nitroaromatic compound characterized by two benzene rings linked by an ethylidene bridge (–CH₂–CH₂–), with each ring substituted by nitro (–NO₂) groups at the 2 and 4 positions. Nitroaromatics are typically associated with high stability, reactivity in electrophilic substitution, and hazards such as acute toxicity and explosiveness due to the electron-withdrawing nitro groups .

Propiedades

Número CAS |

98120-61-7 |

|---|---|

Fórmula molecular |

C14H10N4O8 |

Peso molecular |

362.25 g/mol |

Nombre IUPAC |

1-[1-(2,4-dinitrophenyl)ethyl]-2,4-dinitrobenzene |

InChI |

InChI=1S/C14H10N4O8/c1-8(11-4-2-9(15(19)20)6-13(11)17(23)24)12-5-3-10(16(21)22)7-14(12)18(25)26/h2-8H,1H3 |

Clave InChI |

INJLQZRUQYRZLB-UHFFFAOYSA-N |

SMILES |

CC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

SMILES canónico |

CC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues with Varying Bridges

(a) Benzene, 1,1'-(1,3-propanediyl)bis[2,4-dinitro- (CAS 20899-75-6)

- Bridge : Propane (–CH₂–CH₂–CH₂–) instead of ethylidene.

- Formula : C₁₅H₁₂N₄O₈ vs. C₁₄H₁₀N₄O₈ (estimated for target compound).

- Molecular Weight : 376.28 g/mol.

- Key Differences : The longer propane bridge increases molecular flexibility and may reduce melting point compared to the rigid ethylidene-linked compound. The additional methylene group also increases hydrophobicity .

(b) Benzene, 1,1'-(1E)-1,2-ethenediylbis[2,4,6-trinitro- (CAS 19138-90-0)

- Bridge : Ethenediyl (–CH=CH–) with a double bond.

- Formula : C₁₄H₆N₆O₁₂.

- Molecular Weight : 450.23 g/mol.

- Key Differences : The conjugated double bond enhances planarity and resonance stability. The additional nitro groups at the 6 position increase density and explosiveness, making this compound more hazardous than the target .

Analogues with Alternative Functional Groups

(a) Bis(2,4-dinitrophenyl) disulfide (CAS 2253-67-0)

- Bridge : Disulfide (–S–S–) instead of ethylidene.

- Formula : C₁₂H₆N₄O₈S.

- Molecular Weight : 366.26 g/mol.

- However, disulfide bonds are prone to redox reactions, unlike the inert ethylidene bridge .

(b) Benzene,1,1'-thiobis[2,4-dinitro- (CAS not specified)

- Bridge : Thioether (–S–) instead of ethylidene.

- Key Differences : The thioether bridge reduces electron-withdrawing effects compared to nitro groups, altering reactivity in substitution reactions. This compound may exhibit lower thermal stability .

Physicochemical Property Comparison

Hazard and Stability Profiles

- Target Compound : Likely classified as acutely toxic (oral, dermal) and irritant (skin/eyes) based on analogs like Benzene, 1,1'-(1E)-1,2-ethenediylbis[2,4,6-trinitro- (H302, H315, H319) .

- Thermal Stability : Ethylidene-linked nitroaromatics are less shock-sensitive than ethenediyl derivatives due to the absence of conjugated nitro groups. However, storage below 25°C is recommended to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.